molecular formula C10H19NO B12600473 N-Butylhex-4-enamide CAS No. 647027-64-3

N-Butylhex-4-enamide

Cat. No.: B12600473
CAS No.: 647027-64-3
M. Wt: 169.26 g/mol
InChI Key: HHZWKYKWHGTFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylhex-4-enamide is an organic compound with the molecular formula C10H19NO It belongs to the class of enamides, which are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butylhex-4-enamide can be synthesized through several methods. One common approach involves the reaction of hex-4-enoic acid with butylamine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane. The reaction proceeds via the formation of an intermediate amide bond, followed by the elimination of water to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Butylhex-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: Diols, carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Various substituted amides, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Butylhex-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the enamide structure allows it to participate in various chemical reactions, which can modulate the activity of these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Butylhexanamide: Similar structure but lacks the double bond, leading to different chemical reactivity and applications.

    N-Butyl-2-enamide: Contains a double bond at a different position, resulting in distinct chemical properties and uses.

    N-Butyl-3-enamide:

Uniqueness

N-Butylhex-4-enamide is unique due to the specific position of its double bond, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

647027-64-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-butylhex-4-enamide

InChI

InChI=1S/C10H19NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3,5H,4,6-9H2,1-2H3,(H,11,12)

InChI Key

HHZWKYKWHGTFEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCC=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.